

## A Cross-Species Comparative Guide to the Metabolic Effects of Int-767

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic effects of **Int-767**, a dual agonist of the farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), across various preclinical species. The data presented herein is collated from key studies to facilitate an objective evaluation of **Int-767**'s therapeutic potential in metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and atherosclerosis.

### Overview of Int-767's Mechanism of Action

Int-767 is a semi-synthetic bile acid derivative that potently and selectively activates both FXR and TGR5.[1] This dual agonism is critical to its broad-spectrum metabolic benefits. FXR is a nuclear receptor highly expressed in the liver, intestine, and kidneys, playing a pivotal role in bile acid, lipid, and glucose homeostasis.[1] TGR5, a G protein-coupled receptor, is found in various tissues, including Kupffer cells and sinusoidal endothelial cells in the liver, and its activation is linked to improved glucose control and anti-inflammatory responses.[1][2] By targeting both receptors, Int-767 modulates multiple pathways involved in metabolic regulation.

# Comparative Metabolic Effects of Int-767 Across Species

The following tables summarize the key metabolic effects of **Int-767** observed in mouse, rat, and rabbit models of metabolic disease.



## Table 1: Effects of Int-767 on Lipid Metabolism



| Species &<br>Model                | Treatment<br>Protocol                  | Total<br>Cholesterol   | Triglyceride<br>s | HDL             | Key<br>Findings &<br>Citations                                        |
|-----------------------------------|----------------------------------------|------------------------|-------------------|-----------------|-----------------------------------------------------------------------|
| Mouse (High-<br>Fat Diet)         | 10 mg/kg/day<br>for 10 days            | <b>↓</b>               | <b>↓</b>          | -               | Reversed HFD-induced hypercholest erolemia via FXR activation.[3] [4] |
| Mouse<br>(ApoE-/-)                | 10 mg/kg/day                           | ļ                      | 1                 | -               | Prevented<br>the<br>development<br>of<br>atheroscleros<br>is.[3][4]   |
| Mouse<br>(db/db)                  | 30 mg/kg/day<br>for 6 weeks            | <b>↓</b>               | 1                 | -               | Markedly decreased cholesterol and triglyceride levels.[5][6]         |
| Mouse<br>(Mdr2-/-)                | 0.03% w/w in<br>diet for 4<br>weeks    | -                      | -                 | -               | Reduced biliary bile acid output. [2][7]                              |
| Rat (NASH<br>Model)               | 10 mg/kg/day<br>for 4 weeks            | ţ                      | 1                 | Î               | Restored lipid<br>metabolism<br>to normal<br>levels.[8]               |
| Rabbit<br>(Metabolic<br>Syndrome) | 3, 10, 30<br>mg/kg/day for<br>12 weeks | ↓ (dose-<br>dependent) | -                 | ↑ (significant) | Dose-<br>dependently<br>reduced total<br>cholesterol                  |



and increased HDL levels.[9] [10]

 $\downarrow$  indicates a decrease,  $\uparrow$  indicates an increase, and - indicates data not specified.

Table 2: Effects of Int-767 on Glucose Metabolism and

**Insulin Sensitivity** 

| Species &<br>Model                | Treatment<br>Protocol                  | Blood Glucose          | Insulin<br>Resistance        | Key Findings<br>& Citations                                       |
|-----------------------------------|----------------------------------------|------------------------|------------------------------|-------------------------------------------------------------------|
| Mouse (High-Fat<br>Diet)          | 10 mg/kg/day for<br>10 days            | <b>↓</b>               | Improved                     | Reversed HFD-<br>induced<br>metabolic<br>disorders.[3][4]         |
| Mouse (db/db)                     | 30 mg/kg/day for<br>6 weeks            | ţ                      | Improved                     | Markedly<br>decreased<br>glucose levels.[5]<br>[6]                |
| Rat (NASH<br>Model)               | 10 mg/kg/day for<br>4 weeks            | <b>↓</b>               | Attenuated                   | Restored glucose metabolism and attenuated insulin resistance.[8] |
| Rabbit<br>(Metabolic<br>Syndrome) | 3, 10, 30<br>mg/kg/day for 12<br>weeks | ↓ (dose-<br>dependent) | Reduced (dose-<br>dependent) | Dose- dependently reduced glycemia and insulin resistance.[9][10] |

<sup>↓</sup> indicates a decrease.



## Table 3: Effects of Int-767 on Liver Histopathology

| Species & Model | Treatment Protocol | Steatosis | Inflammation | Fibrosis | Key Findings & Citations | |---|---|---| | Mouse (ob/ob NASH) | 3, 10 mg/kg/day for 8-16 weeks |  $\downarrow$  (dosedependent) |  $\downarrow$  (dose-dependent) | Improved all major features of NASH histopathology.[1] | Mouse (Mdr2-/-) | 0.03% w/w in diet for 4 weeks | - |  $\downarrow$  |  $\downarrow$  | Significantly improved hepatic inflammation and biliary fibrosis.[2][7] | Rat (NASH Model) | 10 mg/kg/day for 4 weeks |  $\downarrow$  |  $\downarrow$  | - | Alleviated lipid accumulation and hepatic infiltration of immune cells.[8] | Rabbit (Metabolic Syndrome) | 3, 10, 30 mg/kg/day for 12 weeks |  $\downarrow$  |  $\downarrow$  |  $\downarrow$  | Significantly reduced HFD-induced liver inflammation and fibrosis.[9] |

 $\downarrow$  indicates a decrease, and - indicates data not specified.

## **Comparison with Other Alternatives**

A study in an ob/ob mouse model of NASH directly compared the efficacy of **Int-767** with obeticholic acid (OCA), a selective FXR agonist.

Table 4: Int-767 vs. Obeticholic Acid (OCA) in ob/ob

**NASH Mice (16 weeks)** 

| Compound | Dose         | Steatosis<br>Improveme<br>nt | Inflammatio<br>n<br>Improveme<br>nt | Fibrosis<br>Improveme<br>nt | Key<br>Findings &<br>Citations                                |
|----------|--------------|------------------------------|-------------------------------------|-----------------------------|---------------------------------------------------------------|
| Int-767  | 3, 10 mg/kg  | Dose-<br>dependent           | Dose-<br>dependent                  | Dose-<br>dependent          | Exerted greater therapeutic potency and efficacy than OCA.[1] |
| OCA      | 10, 30 mg/kg | Dose-<br>dependent           | Dose-<br>dependent                  | Dose-<br>dependent          | Improved NASH histopatholog y.[1]                             |



# Signaling Pathways and Experimental Workflow Signaling Pathway of Int-767









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2-/(Abcb4-/-) Mouse Cholangiopathy Model by Promoting Biliary HCO3- Output PMC
  [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Animal Models of Fibrosis in Nonalcoholic Steatohepatitis: Do They Reflect Human Disease? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The db/db Mouse: A Useful Model for the Study of Diabetic Retinal Neurodegeneration -PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dual farnesoid X receptor/TGR5 agonist INT-767 reduces liver injury in the Mdr2-/(Abcb4-/-) mouse cholangiopathy model by promoting biliary HCO⁻₃ output PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 9. INT-767 improves histopathological features in a diet-induced ob/ob mouse model of biopsy-confirmed non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Cross-Species Comparative Guide to the Metabolic Effects of Int-767]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608297#cross-species-comparison-of-int-767-s-metabolic-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com